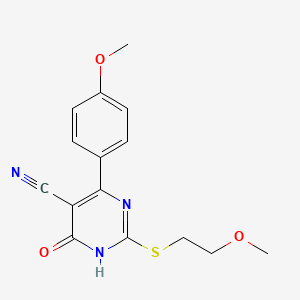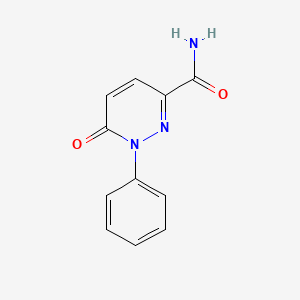![molecular formula C23H23ClF2N2O4 B7358321 (2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride](/img/structure/B7358321.png)
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a phenyl group, and a butanoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride typically involves multiple steps, including the formation of the pyridine ring, the introduction of the phenyl group, and the attachment of the butanoic acid moiety. Common synthetic routes may include:
Formation of the Pyridine Ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases and elevated temperatures.
Introduction of the Phenyl Group: This can be achieved through various methods, including Friedel-Crafts alkylation or acylation, which involves the reaction of an aromatic compound with an alkyl or acyl halide in the presence of a Lewis acid catalyst.
Attachment of the Butanoic Acid Moiety: This step may involve esterification or amidation reactions, where the carboxylic acid group is introduced through the reaction of an alcohol or amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids (e.g., aluminum chloride), transition metal catalysts (e.g., palladium on carbon)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a drug candidate.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
作用機序
The mechanism of action of (2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)benzeneboronic acid hydrochloride: Shares the aminomethylphenyl group and is used in similar applications, such as organic synthesis and biological research.
3-Fluoro-4-hydroxybenzeneboronic acid: Contains a fluorinated phenyl group and is used as a catalyst in organic reactions.
Uniqueness
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O4.ClH/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26;/h4-11,20H,3,12,26H2,1-2H3,(H,28,29);1H/t20-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACCKEPNGBUXQW-VEIFNGETSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(Cyclopropylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358239.png)
![6-(3-hydroxy-3-methylpyrrolidin-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358247.png)
![2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one](/img/structure/B7358248.png)
![2-[4-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7358251.png)
![1-tert-butyl-6-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358253.png)
![6-(3-Pyrazol-1-ylpropylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358261.png)
![1-(3-fluoro-4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B7358269.png)
![1-cyclopropyl-3-[4-[1-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]ethyl]phenyl]urea](/img/structure/B7358274.png)
![6-[[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]amino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358284.png)
![2-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358308.png)
![7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one](/img/structure/B7358315.png)
![2-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358317.png)


